1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine is a compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
The synthesis of 1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated analogues, leading to the formation of different substituted piperazines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. It acts as an agonist or antagonist at certain receptors, such as the 5-HT1A receptor, and can inhibit the reuptake of neurotransmitters like serotonin and norepinephrine . These interactions contribute to its potential therapeutic effects and biological activities.
Vergleich Mit ähnlichen Verbindungen
1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but lacks the pyrazolyl moiety, resulting in different chemical properties and biological activities.
1-Bis(4-fluorophenyl)methyl piperazine: This compound has two fluorophenyl groups and is used in the synthesis of drugs like flunarizine.
Eigenschaften
Molekularformel |
C14H17FN4 |
---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
1-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]piperazine |
InChI |
InChI=1S/C14H17FN4/c1-11-10-14(18-8-6-16-7-9-18)19(17-11)13-4-2-12(15)3-5-13/h2-5,10,16H,6-9H2,1H3 |
InChI-Schlüssel |
HIGNHSJLOGVIMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)N2CCNCC2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.